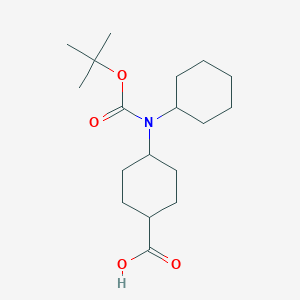
(2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid Hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid Hydrochloride typically involves diastereoselective synthesis methods. One common approach is the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates to facilitate the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The process may include chiral separation techniques to isolate the desired enantiomer from a mixture of stereoisomers . Advanced methods such as crystallization and chromatography are often employed to achieve the required enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reaction conditions may vary depending on the desired product, but they typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed: The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles. These products are valuable intermediates in the synthesis of more complex molecules and have applications in various fields of research .
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex organic molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is used in the development of pharmaceuticals, including anti-HCV drugs . Additionally, this compound has applications in the agrochemical industry and is used in the synthesis of glycopeptides and ACE inhibitors .
Wirkmechanismus
The mechanism of action of (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2S,4S)-4-benzylpyrrolidine-2-carboxylic Acid Hydrochloride include (2S,4S)-4-hydroxyproline and (2S,4R)-4-hydroxyproline. These compounds share similar structural features and stereochemistry but differ in their functional groups and specific applications .
Uniqueness: The uniqueness of this compound lies in its benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
4-benzylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-7-10(8-13-11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGPOYNAWMDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Hydroxy-phenyl)-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B15090128.png)

![1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene](/img/structure/B15090136.png)
![2-yl)ethyl]-1-naphthalenyl Ester](/img/structure/B15090144.png)
![N-(4'-bromo-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B15090151.png)
![3-[(2-Fluorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B15090155.png)

![3-[[4-(5-Chloro-2-methoxyphenyl)pyrazol-1-yl]methyl]-4-phenylpiperidine](/img/structure/B15090162.png)
![disodium;6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate](/img/structure/B15090170.png)




